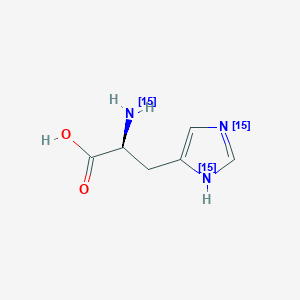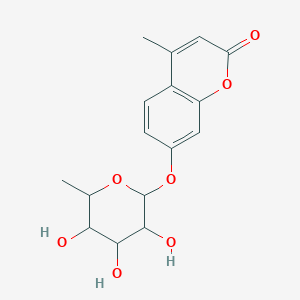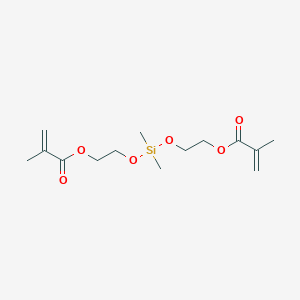
Dimethyl-di(methacroyloxy-1-ethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-di(methacroyloxy-1-ethoxy)silane, also known as 2-Propenoic acid, 2-methyl-, 1,1′-[(dimethylsilylene)bis(oxy-2,1-ethanediyl)] ester, is a silicon-based compound with the empirical formula C14H24O6Si and a molecular weight of 316.42 g/mol . This compound is primarily used as a cross-linker in the preparation of hydrogels and other polymeric materials .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl-di(methacroyloxy-1-ethoxy)silane is synthesized through a series of chemical reactions involving the esterification of methacrylic acid with dimethylsilylene bis(oxy-2,1-ethanediyl). The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions
Dimethyl-di(methacroyloxy-1-ethoxy)silane undergoes various chemical reactions, including:
Polymerization: This compound is commonly used in UV-curable polymerization reactions to form cross-linked polymer networks.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and methacrylic acid derivatives.
Common Reagents and Conditions
Polymerization: UV light and photoinitiators are typically used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions can accelerate the hydrolysis reaction.
Major Products Formed
Polymerization: Cross-linked polymer networks with enhanced mechanical properties.
Hydrolysis: Silanols and methacrylic acid derivatives.
科学的研究の応用
Dimethyl-di(methacroyloxy-1-ethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linker in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the fabrication of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of dimethyl-di(methacroyloxy-1-ethoxy)silane involves its ability to form cross-linked polymer networks through polymerization reactions. The compound’s methacrylate groups participate in free radical polymerization, leading to the formation of strong covalent bonds between polymer chains . This cross-linking enhances the mechanical properties and stability of the resulting materials .
類似化合物との比較
Dimethyl-di(methacroyloxy-1-ethoxy)silane is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
3-(Trimethoxysilyl)propyl methacrylate: Another silane-based cross-linker used in polymerization reactions.
(3-Aminopropyl)triethoxysilane: Used in the modification of surfaces and as a coupling agent.
(3-Glycidyloxypropyl)trimethoxysilane: Employed in the synthesis of epoxy resins and other polymeric materials.
This compound stands out due to its dual methacrylate functionality, which allows for more efficient cross-linking and improved material properties .
特性
分子式 |
C14H24O6Si |
|---|---|
分子量 |
316.42 g/mol |
IUPAC名 |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethoxy]silyl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O6Si/c1-11(2)13(15)17-7-9-19-21(5,6)20-10-8-18-14(16)12(3)4/h1,3,7-10H2,2,4-6H3 |
InChIキー |
OWETURSZOBVTAD-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCO[Si](C)(C)OCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

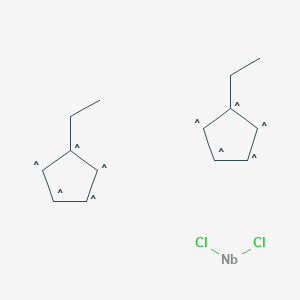
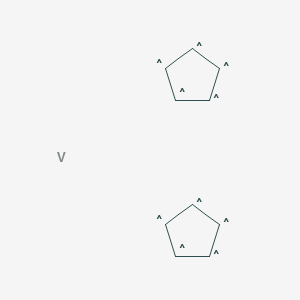

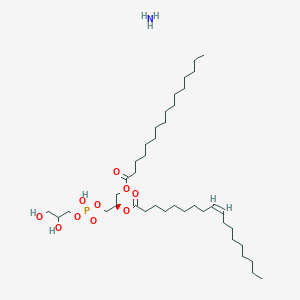
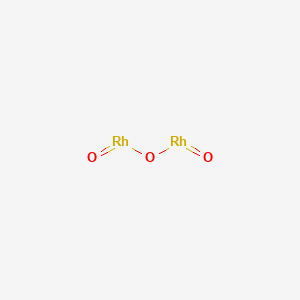
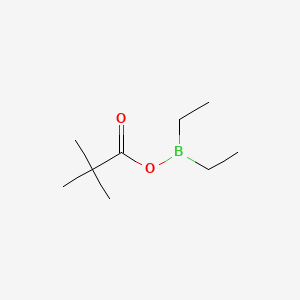

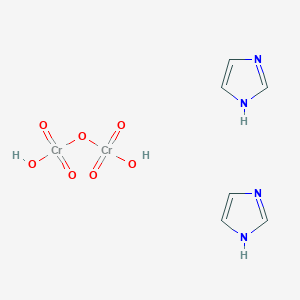

![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)
